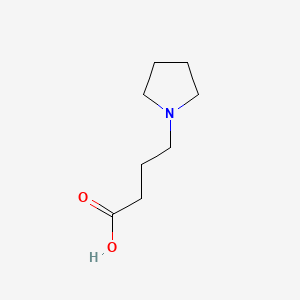

1-Pyrrolidinebutanoic acid

描述

Historical Context and Discovery of Pyrrolidine (B122466) Derivatives in Chemical Biology

The journey into the world of pyrrolidine derivatives began in the early 20th century, with the recognition of pyrrolidine, also known as tetrahydropyrrole, as a fundamental heterocyclic building block in organic chemistry. Current time information in Bangalore, IN. This five-membered nitrogen-containing heterocycle, with the molecular formula (CH₂)₄NH, is a cyclic secondary amine. Current time information in Bangalore, IN.guidechem.com Its structure forms the core of numerous naturally occurring alkaloids, such as nicotine (B1678760) and hygrine, and is also integral to the structure of the amino acids proline and hydroxyproline. Current time information in Bangalore, IN.guidechem.com

This foundational knowledge paved the way for the exploration and development of more intricate molecules containing the pyrrolidine ring. Current time information in Bangalore, IN. Over time, scientists discovered that this scaffold is present in a wide array of pharmacologically important agents, making it a versatile framework for designing new biologically active compounds. hec.gov.pkchemicalbook.com The development of synthetic methods to create and modify the pyrrolidine ring has been a significant focus in medicinal chemistry, leading to the creation of compounds with enhanced biological activities and specificities. Current time information in Bangalore, IN.

Significance of 1-Pyrrolidinebutanoic Acid in Contemporary Chemical and Biomedical Sciences

This compound and its derivatives are subjects of significant interest in modern chemical and biomedical research due to their diverse applications as precursors and building blocks in the synthesis of complex molecules and pharmacologically active compounds.

One notable derivative is (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid , also known as Succinyl-L-proline. This amino acid derivative is characterized by a pyrrolidine ring, a carboxylic acid group, and a keto group. cymitquimica.com Its specific chiral form influences its interactions within biological systems. cymitquimica.com Due to its solubility in polar solvents, it is a versatile compound in organic synthesis and is considered a potential intermediate for creating more complex molecules or as a building block in peptide synthesis. cymitquimica.com

Another significant derivative is 4-(2-Oxopyrrolidin-1-yl)butanoic acid . Research has indicated that this compound possesses neuroprotective and cerebroprotective properties. It is particularly recognized for its function as a sodium channel blocker, a crucial mechanism for the development of antiarrhythmic drugs. This has made it a valuable precursor in the synthesis of other pharmacologically active compounds.

Furthermore, 4-pyrrolidin-1-yl-butyric acid hydrochloride is widely utilized in pharmaceutical research and development. guidechem.com It serves as a key precursor in the synthesis of a variety of pharmaceutical compounds and is valued as a chiral building block in organic synthesis, which is essential for producing enantiopure drugs. guidechem.com The compound has also been noted in the field of food chemistry. thieme-connect.com

| Derivative Name | CAS Number | Molecular Formula | Significance |

|---|---|---|---|

| (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid (Succinyl-L-proline) | 63250-32-8 | C9H13NO5 | Building block in peptide synthesis and medicinal chemistry. cymitquimica.com |

| 4-(2-Oxopyrrolidin-1-yl)butanoic acid | 6739-80-6 | C8H13NO3 | Neuroprotective effects; precursor for antiarrhythmic drugs. |

| 4-pyrrolidin-1-yl-butyric acid hydrochloride | 49637-21-0 | C8H16ClNO2 | Precursor in pharmaceutical synthesis; chiral building block. guidechem.com |

Scope and Objectives of Research on Pyrrolidine-Based Compounds

Research into pyrrolidine-based compounds is extensive, driven by their potential across a wide spectrum of therapeutic areas. hec.gov.pkcymitquimica.com The synthetic flexibility of the pyrrolidine scaffold allows for precise modifications of its physicochemical properties, which can lead to improved potency, selectivity, and reduced off-target effects of potential drug candidates. cymitquimica.com

The primary objectives of ongoing research include:

Structure

3D Structure

属性

IUPAC Name |

4-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSUFKYXLDNHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234844 | |

| Record name | Pyrrolidine-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-44-4 | |

| Record name | 1-Pyrrolidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pyrrolidinebutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q92LTM682H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Pyrrolidinebutanoic Acid and Its Analogs

Stereoselective Synthesis of 1-Pyrrolidinebutanoic Acid

Achieving stereochemical control is paramount in the synthesis of pharmacologically active molecules, as different enantiomers can exhibit vastly different biological effects. mappingignorance.org The stereoselective synthesis of this compound primarily involves controlling the chirality of the pyrrolidine (B122466) ring.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.orgnih.gov These auxiliaries, often derived from inexpensive natural sources like amino acids or terpenes, can be used to achieve high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. nih.govresearchgate.net

One common approach involves the use of oxazolidinone auxiliaries. In a synthesis targeting a substituted pyrrolidine, an oxazolidinone can be acylated, and the resulting N-acyl system can undergo diastereoselective enolate formation and subsequent alkylation to set a desired stereocenter. researchgate.net After the key stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. organic-chemistry.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of pyrrolidine rings, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated esters has proven effective for creating key stereocenters. organic-chemistry.org Similarly, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts can facilitate the asymmetric alkylation of glycine-derived Schiff bases to produce β-branched α-amino acids, a strategy adaptable for precursors to substituted pyrrolidines. organic-chemistry.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis This table presents examples of common chiral auxiliaries and their typical applications in asymmetric synthesis, which are methodologies applicable to the synthesis of chiral precursors for this compound.

| Chiral Auxiliary | Typical Reaction | Key Features | Reference |

| Evans Oxazolidinones | Aldol Additions, Alkylations | High diastereoselectivity; predictable stereochemistry based on chelation control. | researchgate.net |

| Camphorsultam | Diels-Alder, Alkylations | Excellent stereocontrol; highly crystalline derivatives aid in purification. | researchgate.net |

| SAMP/RAMP Hydrazones | α-Alkylation of Aldehydes/Ketones | Reliable for creating chiral carbonyl compounds; hydrazone is cleavable. | nih.gov |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Forms stable sulfinyl imines; directs nucleophilic addition with high stereocontrol. | wikipedia.org |

Enantioselective Approaches to Pyrrolidine Ring Formation

Directly forming the pyrrolidine ring in an enantioselective manner is a highly efficient strategy. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful methods for this purpose. mappingignorance.orgrsc.org This reaction can construct the pyrrolidine core and up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions, for example, have been developed to produce highly functionalized pyrrolidine derivatives with excellent yields and enantioselectivities (up to >99% ee). rsc.org

Another approach involves the asymmetric deprotonation of N-Boc pyrrolidine using a chiral ligand like (-)-sparteine, followed by cyclization, to yield enantiomerically enriched (S)-pyrrolidine. whiterose.ac.uk Organocatalysis, particularly using proline and its derivatives, has also emerged as a key tool. nih.gov Diarylprolinol silyl (B83357) ethers, for instance, are effective catalysts for the asymmetric functionalization of aldehydes, which can be precursors in multi-step pyrrolidine syntheses. nih.gov

Table 2: Enantioselective Methods for Pyrrolidine Synthesis This table summarizes key enantioselective strategies for forming the pyrrolidine ring, showcasing the diversity of available catalytic systems.

| Method | Catalyst/Reagent | Substrates | Typical Enantiomeric Excess (ee) | Reference |

| 1,3-Dipolar Cycloaddition | Cu(I)/Chiral Ligand | Azomethine ylides, Acrylate esters | >99% | rsc.org |

| 1,3-Dipolar Cycloaddition | Ag/Phosphoramidite | Azomethine ylides, Olefins | High | whiterose.ac.uk |

| Asymmetric Deprotonation | s-BuLi/(-)-Sparteine | N-Boc amino chlorides | up to 96% | whiterose.ac.uk |

| Conjugate Addition | Rh/Chiral Diene | Unsaturated esters, Arylboronic acids | 89-94% | organic-chemistry.org |

Novel Reaction Pathways for Functionalization of the Butanoic Acid Moiety

The butanoic acid side chain of this compound provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of analogs with potentially modulated properties.

The carboxylic acid group can be readily transformed into other functional groups using well-established chemical reactions. Common derivatization techniques include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or coupling agents yields the corresponding esters.

Amidation: Conversion to amides is achieved by reacting the acid with amines using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or HOBt. thermofisher.com This is a widely used method in peptide synthesis and for attaching the molecule to other scaffolds.

Acyl Halide Formation: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters, amides, or other derivatives under mild conditions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more chemoselective reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Recent advances in derivatization focus on improving efficiency and compatibility with complex molecules. For analytical purposes, derivatization is often employed to enhance detectability in methods like LC-MS/MS, using reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov

The pyrrolidine ring itself serves as a scaffold that can be decorated with diverse chemical structures to explore structure-activity relationships. frontiersin.orgccspublishing.org.cn Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring. The secondary amine of the pyrrolidine ring is nucleophilic, making it a prime site for substitution. nih.gov

Complex molecular scaffolds can be constructed by linking other heterocyclic systems to the pyrrolidine core. For instance, a urea (B33335) linkage can be used to tether an aminonitrile to a benzo-fused nitrogen heterocycle, leading to the formation of bridged polycyclic structures. rsc.org Such strategies rapidly build molecular complexity and generate unique three-dimensional shapes that are valuable in drug discovery. nih.govrsc.org Research groups have successfully incorporated pharmacophore moieties like thiourea, thiazole, and indole (B1671886) onto the pyrrolidine ring to generate hybrid compounds with a range of biological activities. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net In the context of synthesizing this compound, these principles can be applied at multiple stages.

Use of Catalytic Reagents: As discussed, employing catalytic methods (e.g., asymmetric organocatalysis or transition-metal catalysis) is inherently greener than using stoichiometric reagents, such as chiral auxiliaries, because it reduces waste. acs.orgnih.gov

Atom Economy: Synthetic routes like 1,3-dipolar cycloadditions are highly atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. mappingignorance.org

Safer Solvents and Reaction Conditions: There is a drive to replace hazardous solvents with greener alternatives. For instance, N-butylpyrrolidinone has been proposed as a non-toxic alternative to the reprotoxic dipolar aprotic solvent N-methylpyrrolidinone (NMP). rsc.org Performing reactions in water or using solvent-free conditions, where possible, are also key green strategies.

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups to avoid extra steps for protection and deprotection, which require additional reagents and generate waste. acs.org The development of chemoselective reagents and one-pot syntheses, where multiple reaction steps are performed in a single vessel, aligns with this principle. nih.gov

Renewable Feedstocks: While many syntheses start from petroleum-derived materials, a long-term goal of green chemistry is to utilize renewable feedstocks. whiterose.ac.uk Proline, a natural amino acid, serves as a renewable starting material for many pyrrolidine-based syntheses. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and efficient.

Solvent-Free Reactions and Sustainable Catalysis

A primary goal in green chemistry is the reduction or complete elimination of volatile organic solvents (VOCs), which contribute significantly to industrial waste and environmental pollution. jocpr.comcem.com This has led to the exploration of solvent-free reaction conditions and the development of robust, recyclable catalysts that enhance reaction efficiency and sustainability. mdpi.com

Solvent-Free Reactions

Conducting reactions without a solvent medium, often referred to as neat or solid-state reactions, offers substantial environmental and economic benefits. jocpr.com This approach simplifies product isolation, reduces waste treatment costs, and can sometimes lead to higher reaction rates and yields. jocpr.comcem.com Several innovative techniques have been developed to facilitate solvent-free synthesis.

Mechanochemistry, particularly ball milling, has emerged as a powerful tool for solvent-free synthesis. rsc.org In this method, mechanical energy is used to induce chemical reactions between solid reactants, eliminating the need for solvents. rsc.org This technique has been successfully applied to various C-C bond-forming reactions, such as the Reformatsky reaction, demonstrating its potential for creating complex molecules without solvent. rsc.org Another approach involves using standard laboratory equipment, like a rotary evaporator, to facilitate reactions under vacuum. This method has been shown to be effective for the rapid, solvent-free O-benzylation of carboxylic acids, a common transformation for producing ester analogs, with water being the only byproduct. researchgate.net

Table 1: Examples of Solvent-Free Synthetic Techniques

| Technique | Description | Key Advantages | Potential Application for this compound Analogs |

| Ball Milling (Mechanochemistry) | Solid reactants are placed in a container with milling balls and subjected to high-energy grinding, inducing chemical reactions. rsc.org | Eliminates bulk solvents, reduces reaction times, can enable novel reactivity. rsc.org | Synthesis of precursors or direct formation of amide/ester analogs from solid starting materials. |

| Rotary Evaporator-Assisted Synthesis | Reactants are heated under vacuum in a rotating flask, efficiently removing volatile byproducts (e.g., water) to drive the reaction to completion without a solvent. researchgate.net | Rapid reaction times, high atom economy, simple procedure, avoids hazardous reagents. researchgate.net | Esterification of this compound with various alcohols to create a library of ester analogs. |

| Microwave-Assisted Synthesis | Microwave irradiation is used to heat reactants directly and efficiently, often without the need for a solvent. cem.com | Drastically reduced reaction times, improved yields, enhanced reaction control. cem.comsemanticscholar.org | Synthesis of pyrrolidine or pyrrole (B145914) rings, which are core structures in many analogs. semanticscholar.org |

Sustainable Catalysis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while using only a small amount of the catalytic substance. mdpi.com Sustainable catalysis focuses on using catalysts that are non-toxic, derived from abundant materials, and can be easily recovered and reused.

For the synthesis of complex analogs of this compound, transition metal catalysis has proven invaluable. For instance, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester was a key step in the diastereoselective synthesis of a potent αvβ6 integrin inhibitor, which shares the aryl(pyrrolidin-1-yl)butanoic acid core structure. acs.orgresearchgate.net This catalytic method allows for precise control over stereochemistry, which is crucial for biological activity. acs.orgresearchgate.net

Other sustainable catalytic systems offer greener pathways to carboxylic acids. A notable example is the ruthenium-catalyzed oxidation of primary alcohols to carboxylic acid salts, which uniquely uses water as the oxygen atom source and generates hydrogen gas as the only byproduct. nih.gov This method represents a clean alternative to traditional oxidations that rely on stoichiometric amounts of toxic heavy-metal oxidants. nih.gov Furthermore, solid-supported catalysts like Amberlyst-15, a recyclable acidic resin, have been used to replace corrosive liquid acids like sulfuric acid in esterification reactions, simplifying catalyst removal and reducing corrosive waste. nsf.gov

Table 2: Research Findings in Sustainable Catalysis for Pyrrolidine and Carboxylic Acid Synthesis

| Catalyst System | Reaction Type | Substrates | Key Findings & Sustainability Benefits | Reference |

| Rhodium/(R)-BINAP | Asymmetric 1,4-Addition | Arylboronic acids, Crotonate esters | High diastereoselectivity in the formation of a complex 3-aryl-4-(pyrrolidin-1-yl)butanoic acid analog. Catalytic approach avoids stoichiometric chiral reagents. | acs.orgresearchgate.net |

| Ruthenium Complex | Dehydrogenative Oxidation | Primary Alcohols, Water | Oxidation of alcohols to carboxylic acids using water as the oxidant. Produces H₂ as the sole byproduct, avoiding toxic oxidizing agents. | nih.gov |

| Amberlyst-15 | Esterification | Isopentyl alcohol, Acetic acid | A recyclable, solid acid catalyst that replaces corrosive concentrated sulfuric acid, simplifying workup and minimizing waste. | nsf.gov |

| Pd(II) in aq. Acetic Acid | C-C Coupling / Cyclodehydration | Aliphatic nitriles, Arylboronic acids | A one-pot, green synthesis of 2-aryl-1H-pyrroles (related heterocycles) with good atom economy. | organic-chemistry.org |

Atom Economy and Waste Reduction Strategies

Beyond minimizing solvent use, advanced synthetic design focuses on maximizing the incorporation of all reactant materials into the final product and implementing overarching strategies to reduce waste.

Atom Economy

Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. primescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 studymind.co.uk

A reaction with a high atom economy is inherently more sustainable as it generates fewer waste byproducts. savemyexams.comwordpress.com For example, addition and rearrangement reactions can theoretically achieve 100% atom economy, as all reactant atoms are incorporated into the final product. kccollege.ac.in In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that are discarded as waste. primescholars.com

Consider a hypothetical, non-ideal synthesis of this compound via a substitution reaction between pyrrolidine and a 4-halobutanoic acid ester, followed by hydrolysis. The generation of a salt byproduct and the atoms from the ester and hydrolysis steps that are not part of the final product would lead to a lower atom economy. A more atom-economical approach would involve a direct catalytic addition reaction where the C-N and C-C bonds are formed without generating stoichiometric waste.

Table 3: Hypothetical Atom Economy Calculation for a Non-Ideal Synthesis Step

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |

| Pyrrolidine | Ethyl 4-bromobutanoate | Ethyl 1-pyrrolidinebutanoate | HBr | |

| C₄H₉N | C₆H₁₁BrO₂ | C₁₀H₁₉NO₂ | HBr | |

| MW: 71.12 | MW: 195.07 | MW: 185.26 | MW: 80.91 | 69.6% |

Calculation: [185.26 / (71.12 + 195.07)] x 100 = 69.6%. This calculation for a single step illustrates that over 30% of the reactant mass is lost as a byproduct.

Waste Reduction Strategies

Effective waste reduction is a holistic process that begins with reaction design and extends through the entire production lifecycle. mdpi.com The most preferred strategy is waste prevention at the source. nsf.gov This is directly achieved by designing syntheses with high atom economy and eliminating the use of solvents.

Further strategies include:

Catalyst Recycling: Utilizing heterogeneous or immobilized homogeneous catalysts allows for their simple separation from the reaction mixture and reuse over multiple cycles, reducing both cost and metal waste. mdpi.comnsf.gov

Use of Renewable Feedstocks: Developing synthetic routes that begin from bio-based starting materials, such as those derived from agricultural waste, can reduce reliance on petrochemicals and contribute to a circular economy. researchgate.netnih.gov

Process Optimization: Adopting methods like continuous flow reactions can minimize waste by allowing for precise control over reaction parameters, reducing byproduct formation, and simplifying purification compared to batch processing.

By integrating these advanced methodologies, the synthesis of this compound and its analogs can be performed in a more economically and environmentally sustainable manner.

Molecular Mechanisms of Biological Activity of 1 Pyrrolidinebutanoic Acid

Investigation of Receptor Binding and Ligand-Target Interactions

The initial step in the biological action of 1-Pyrrolidinebutanoic acid often involves its binding to specific protein targets within biological systems. The nature and strength of this binding dictate the compound's subsequent effects.

Elucidation of Specific Protein Targets in Biological Systems

Research has identified several protein targets for derivatives of this compound. Notably, certain derivatives act as antagonists for integrin receptors. Integrins are a family of transmembrane proteins that play a pivotal role in cell adhesion, migration, proliferation, and survival. newdrugapprovals.org

One such derivative, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has been identified as a potent and selective inhibitor of the αvβ6 integrin. newdrugapprovals.orgchemsrc.com This integrin is of particular interest in the context of fibrotic diseases. newdrugapprovals.org The affinity of this compound for various integrin subtypes has been quantified, demonstrating its high selectivity for αvβ6. chemsrc.com

Another derivative, DG-051, which is (2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidinebutanoic acid, acts as an inhibitor of leukotriene A4 hydrolase (LTA4H). nih.gov This enzyme is involved in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. By inhibiting LTA4H, DG-051 reduces the production of LTB4, thereby exerting anti-inflammatory effects. nih.gov

The following table summarizes the key protein targets identified for this compound derivatives and their biological significance.

| Derivative Name | Protein Target | Biological Significance of Target |

| (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | Integrin αvβ6 | Cell adhesion, fibrosis newdrugapprovals.orgchemsrc.com |

| DG-051 | Leukotriene A4 hydrolase (LTA4H) | Inflammation nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. mdpi.comej-chem.org These studies guide the design of new compounds with improved potency and selectivity.

For pyrazinoic acid analogs, a related class of compounds, SAR studies have shown that substitutions on the pyrazine (B50134) ring can significantly impact antimycobacterial activity. nih.gov Specifically, introducing alkylamino groups at certain positions can enhance potency. nih.gov Similarly, for pyrrolidine (B122466) pentamine derivatives, modifications at specific positions have been shown to be crucial for their inhibitory activity against aminoglycoside 6'-N-acetyltransferase, an enzyme responsible for antibiotic resistance. nih.gov

QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are important for inhibitory activity. nih.gov The presence of a hydroxyl group was found to be beneficial, while the presence of heteroatoms at a specific position decreased activity. nih.gov These findings highlight the key molecular features that govern the interaction between the inhibitors and their target enzyme.

The general principles of SAR and QSAR involve systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. mdpi.comuit.no This iterative process allows for the development of a predictive model that can guide the synthesis of more effective molecules.

Cellular and Subcellular Effects of this compound

The interaction of this compound and its derivatives with their molecular targets initiates a series of events at the cellular and subcellular levels. These effects can range from the modulation of signaling pathways to alterations in gene expression.

Influence on Cellular Pathways and Signaling Cascades

Derivatives of this compound can influence various cellular pathways. For instance, by inhibiting integrin αvβ6, the previously mentioned derivative can interfere with cell adhesion and migration, processes that are critical in fibrosis. newdrugapprovals.org The binding of ligands to integrins can trigger intracellular signaling cascades that affect cell behavior. newdrugapprovals.org

Similarly, the inhibition of LTA4H by DG-051 directly impacts the leukotriene pathway, reducing the levels of the pro-inflammatory mediator LTB4. nih.gov This demonstrates how targeting a specific enzyme can modulate a well-defined signaling cascade.

Furthermore, some short-chain fatty acids, which share structural similarities with the butanoic acid moiety of the title compound, have been shown to modulate cellular processes. For example, propionic acid and butyric acid can influence neurotransmission by affecting CREB-dependent pathways. nih.gov

Impact on Gene Expression and Protein Modulation

The effects of this compound derivatives can extend to the level of gene expression and protein modulation. wikipedia.orgwikipedia.org The modulation of signaling pathways can ultimately lead to changes in the transcription of specific genes. plos.org

For example, short-chain fatty acids like butyric acid have been shown to act as histone deacetylase (HDAC) inhibitors. nih.gov HDACs play a crucial role in regulating gene expression by modifying the structure of chromatin. wikipedia.org By inhibiting HDACs, these fatty acids can lead to a more open chromatin structure, making genes more accessible for transcription. nih.gov This can result in broad changes in gene expression, affecting various cellular functions. nih.gov

The ability to modulate gene expression is a powerful mechanism through which a compound can exert its biological effects. nih.gov The specific genes that are up- or down-regulated will depend on the particular signaling pathways that are affected by the compound.

Enzymatic Biotransformation and Metabolic Fate

Once introduced into a biological system, this compound and its derivatives are subject to enzymatic biotransformation. nih.gov This process, which primarily occurs in the liver, modifies the chemical structure of the compound, affecting its activity and facilitating its excretion. nih.govresearchgate.net

The metabolic fate of a compound is determined by the series of enzymatic reactions it undergoes. researchgate.net These reactions are typically categorized into Phase I and Phase II metabolism. nih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the molecule. nih.gov These reactions are often catalyzed by cytochrome P450 enzymes. nih.gov

Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866). nih.gov This process increases the water solubility of the compound, making it easier to excrete from the body. nih.gov

The specific metabolic pathway of this compound itself is not extensively detailed in the provided search results. However, studies on related compounds can provide insights. For example, the metabolism of purine (B94841) and pyrimidine (B1678525) precursors involves a series of enzymatic steps that lead to their incorporation into nucleotides or their degradation. researchgate.net Ketogenesis, the metabolic pathway that produces ketone bodies from fatty acids, involves a series of enzymatic reactions that break down fatty acids into smaller molecules that can be used for energy. nih.gov

Understanding the enzymatic biotransformation and metabolic fate of this compound is crucial for determining its pharmacokinetic profile, including its half-life and duration of action in the body.

Identification of Metabolites and Metabolic Pathways

The metabolic fate of this compound in biological systems is not extensively documented in dedicated studies. However, insights into its potential transformation can be inferred from the metabolism of structurally related compounds that also feature a pyrrolidine ring. The metabolic pathways for such compounds generally involve modifications to the pyrrolidine ring itself, which is a common site for enzymatic action.

One of the primary metabolic routes for compounds containing a pyrrolidine moiety is oxidation. For instance, the metabolism of α-pyrrolidinobutiophenone (α-PBP) involves the oxidation of the pyrrolidine ring at the 2"-position. nih.gov This suggests that this compound could undergo a similar transformation, leading to the formation of hydroxylated metabolites. Another relevant example is the metabolism of piromidic acid, which also includes hydroxylation within its pyrrolidine ring. nih.gov

Furthermore, the biotransformation of daclatasvir, a drug containing a pyrrolidine structure, reveals a significant metabolic pathway involving δ-oxidation of the pyrrolidine ring. nih.gov This oxidative process can lead to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. nih.gov This suggests that a similar ring-opening metabolism could be a potential pathway for this compound.

Based on these analogous pathways, the anticipated metabolites of this compound could include various hydroxylated forms and potentially a ring-opened product. The principal metabolic pathways are likely to be centered on the oxidation of the pyrrolidine ring.

Studies on the metabolic profiles of various organisms have identified pyrrolidinebutanoic acid, indicating its involvement in metabolic processes. For example, increased levels of pyrrolidinebutanoic acid have been observed in post-hatchling loggerhead sea turtles, where it is classified as a member of the proline family and its derivatives. mdpi.com This suggests its connection to amino acid metabolic pathways. mdpi.comresearchgate.net

The table below summarizes the potential metabolic pathways for this compound based on the metabolism of structurally similar compounds.

| Potential Metabolic Pathway | Description | Analogous Compound(s) | Potential Metabolites |

| Pyrrolidine Ring Hydroxylation | Introduction of a hydroxyl (-OH) group onto the pyrrolidine ring. | α-pyrrolidinobutiophenone (α-PBP), Piromidic Acid | Hydroxy-1-pyrrolidinebutanoic acids |

| Pyrrolidine Ring Oxidation and Opening | Oxidation of the pyrrolidine ring, potentially at the delta position, leading to the cleavage of the ring structure. | Daclatasvir | Ring-opened derivatives (e.g., an aminoaldehyde) |

Role of Enzymes in this compound Transformation

The specific enzymes responsible for the metabolism of this compound have not been definitively identified. However, based on the metabolic pathways of structurally related compounds, the Cytochrome P450 (CYP) superfamily of enzymes is strongly implicated in its transformation. nih.gov

CYP enzymes are a large and diverse group of hemeproteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs and xenobiotics. wikipedia.orgnews-medical.net These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions. medsafe.govt.nz

The involvement of CYP enzymes is particularly evident in the metabolism of daclatasvir, where they mediate the δ-oxidation of the pyrrolidine moiety. nih.gov This oxidative biotransformation is a key step in its metabolism. nih.gov Given the chemical similarity, it is highly probable that CYP enzymes are also the primary catalysts for the hydroxylation and potential ring-opening of this compound.

The specific isoforms of the CYP family that might be involved are not known. The human genome contains numerous CYP genes, with enzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being responsible for the metabolism of the majority of drugs. proteopedia.org It is plausible that one or more of these common isoforms could catalyze the transformation of this compound.

In addition to CYP enzymes, other enzymatic processes could potentially be involved, especially if this compound participates in amino acid metabolic pathways. However, the initial and primary transformations are most likely oxidative processes mediated by the versatile CYP enzyme system.

The table below lists the enzymes likely involved in the metabolism of this compound, based on evidence from related compounds.

| Enzyme Superfamily/Family | Potential Role | Evidence from Analogous Compounds |

| Cytochrome P450 (CYP) Enzymes | Catalyzing oxidative reactions such as hydroxylation and ring-opening of the pyrrolidine moiety. | Key enzymes in the metabolism of daclatasvir, a pyrrolidine-containing drug. nih.gov |

Pharmacological and Therapeutic Potential of 1 Pyrrolidinebutanoic Acid Derivatives

Neuroscience Research on 1-Pyrrolidinebutanoic Acid Analogs

The structural features of this compound derivatives make them promising candidates for neurological research. Their potential to interact with various targets within the central nervous system has been a key area of investigation.

Evaluation as Neurotransmitter Analogs or Modulators

The nervous system relies on chemical messengers called neurotransmitters to transmit signals between neurons. uq.edu.au These molecules, which include amino acids and monoamines, are crucial for countless bodily functions. uq.edu.auwikipedia.org The communication between neurons occurs at the synaptic cleft, where electrical signals are converted into chemical signals through the release of neurotransmitters. uq.edu.au These neurotransmitters can have excitatory, inhibitory, or modulatory effects on the receiving neuron, depending on the receptor they bind to. uq.edu.au

Derivatives of this compound have been explored as potential modulators of neurotransmitter systems. For instance, pyrovalerone and its analogs, which contain a pyrrolidine (B122466) ring, have been identified as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters with minimal impact on serotonin (B10506) trafficking. nih.gov This selectivity suggests their potential in modulating the levels of specific neurotransmitters in the brain. The study of such compounds is crucial in the search for medications for conditions like cocaine abuse, which involves the dopamine reuptake mechanism. nih.gov

Furthermore, the structural similarity of some this compound derivatives to endogenous molecules allows them to act as ligands, binding to receptors or enzymes and altering their activity. This interaction can lead to various biological effects, making them a subject of interest for their potential psychotropic and cerebroprotective effects.

Potential in Neurological Disorder Therapies

The unique ability of the blood-brain barrier to protect the brain from foreign substances presents a significant challenge in treating neurological disorders. nih.gov Many conventional therapies struggle to reach the brain in effective concentrations. nih.gov This has spurred research into novel drug candidates and delivery systems, including the use of nanotechnology to overcome this barrier. nih.govjneurology.com

Derivatives of this compound are being investigated for their therapeutic potential in a range of neurological conditions. Kynurenic acid (KYNA), a metabolite of the L-tryptophan-kynurenine pathway, has shown neuroprotective and antidepressant-like properties. sciforum.net However, its poor permeability across the blood-brain barrier limits its therapeutic use. sciforum.net To address this, new KYNA analogs have been designed to improve their delivery to the central nervous system. sciforum.net For example, the analog SZR-81 demonstrated antidepressant-like effects in preclinical studies, suggesting its potential interaction with the serotonin nervous system. sciforum.net

Bile acids, such as tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA), have also demonstrated neuroprotective potential in various neurological conditions. nih.gov These compounds and their derivatives are being explored for their ability to mitigate the effects of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Anti-inflammatory and Antioxidant Research

Inflammation and oxidative stress are interconnected processes that contribute to the pathogenesis of numerous chronic diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. frontiersin.org This damage can trigger an inflammatory response, further perpetuating the cycle.

In Vitro and In Vivo Models of Inflammatory Responses

Researchers utilize various in vitro and in vivo models to study inflammatory responses and evaluate the anti-inflammatory potential of new compounds. A common in vitro model involves stimulating immune cells, such as macrophages (e.g., RAW264.7 cell line) or microglia (e.g., BV2 cells), with lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.comnih.gov This stimulation triggers the release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com The ability of a test compound to inhibit the production of these mediators indicates its anti-inflammatory activity. nih.govnih.gov

In vivo models often involve inducing inflammation in animals, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. nih.govnih.gov The reduction in swelling and inflammatory markers in treated animals provides evidence of the compound's anti-inflammatory efficacy in a living organism. nih.govnih.gov

Studies on various derivatives have demonstrated significant anti-inflammatory effects in these models. For example, certain oleanolic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines and chemokines in LPS-stimulated cells and reduce ear edema in mice. nih.gov Similarly, ferulic acid derivatives have been found to suppress inflammatory responses in both cell culture and animal models of inflammatory bowel disease. mdpi.com

Mechanisms of Oxidative Stress Mitigation

Oxidative stress results from an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. frontiersin.org The body has a complex antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to counteract this damage. frontiersin.orgmdpi.com

Compounds with antioxidant properties can mitigate oxidative stress through several mechanisms:

Direct Scavenging of ROS: Some compounds can directly neutralize free radicals. For instance, phenolic acids with catechol-like structures are potent antioxidants due to their ability to donate hydrogen atoms to free radicals. frontiersin.org

Enhancing Endogenous Antioxidant Defenses: Certain molecules can upregulate the expression of antioxidant enzymes. The Nrf2 signaling pathway is a key regulator of the antioxidant response, and its activation can lead to the production of various protective enzymes. frontiersin.org For example, chlorogenic acid has been shown to activate the Nrf2/HO-1 pathway, thereby reducing oxidative stress. frontiersin.org

Inhibition of ROS-Producing Enzymes: Some compounds can inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase. mdpi.com

Research has shown that derivatives of compounds like ferulic acid and vanillic acid possess significant antioxidant activity. mdpi.commdpi.com They can scavenge free radicals and reduce the levels of ROS in stimulated cells. mdpi.commdpi.com This antioxidant capacity often complements their anti-inflammatory effects, as oxidative stress and inflammation are closely linked. nih.gov

Anti-infective and Antimicrobial Investigations

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. mdpi.com Researchers are exploring a wide range of natural and synthetic compounds for their potential to combat bacterial, fungal, and viral infections. drugbank.com

Derivatives of this compound have shown promise in this area. For instance, certain related compounds have demonstrated antibacterial activity against various pathogens. The pseudopeptide pyrrolidinedione natural products, moiramide B and andrimid, represent a class of antibiotics that target bacterial fatty acid biosynthesis. nih.gov Structure-activity relationship studies on these compounds have revealed that modifications to the fatty acid side chain can optimize their physicochemical properties, while the pyrrolidinedione group is crucial for target binding. nih.gov

Furthermore, antimicrobial peptides (AMPs), which are part of the innate immune system, are being investigated as an alternative to conventional antibiotics. mdpi.com Some AMPs, like buforin II, can kill bacteria by targeting their nucleic acids without disrupting the cell membrane. mdpi.com The synergistic effects of combining AMPs with traditional antibiotics are also being explored. mdpi.com

The investigation of plant-derived compounds has also yielded promising results. Extracts from plants like Anacardium occidentale (cashew) have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anti-Cancer Research and Antitumor Activities

The pyrrolidine scaffold is a foundational structural unit in many compounds that exhibit significant biological activities, including antitumor effects. nih.govnih.gov An extensive variety of synthetic pyrrolidine compounds have demonstrated notable anticancer activity against numerous cancer cell lines. nih.gov These molecules are considered potential anticancer candidates, with research focused on developing potent derivatives with minimal side effects. nih.gov

Research has shown that derivatives of this compound are being investigated as precursors for other pharmacologically active compounds. Furthermore, specific derivatives have demonstrated direct anticancer properties. For instance, novel hydroxycinnamamide derivatives synthesized from pyrrolidine were evaluated for their anticancer activity against P388 murine leukemia cells. japsonline.com Several of these compounds showed remarkable activity, with one derivative, compound 6b, being particularly potent with an IC50 value of 1.48 µg/ml. japsonline.com The presence of a hydroxyl group was found to be crucial for its superior activity. japsonline.com

Additionally, a complex ester of this compound was identified within a plant extract known for its cytotoxic activities, highlighting the natural occurrence of potentially therapeutic derivatives. semanticscholar.org The collective evidence suggests that the derivatization of the this compound structure is a promising strategy for the development of new anticancer agents. nih.govjapsonline.com

The table below presents the anticancer activity of selected pyrrolidine derivatives.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Compound 6a (Hydroxycinnamamide-pyrrolidine) | P388 Murine Leukemia | 19.35 | japsonline.com |

| Compound 6b (Hydroxycinnamamide-pyrrolidine) | P388 Murine Leukemia | 1.48 | japsonline.com |

| Compound 7b (Hydroxycinnamamide-pyrrolidine) | P388 Murine Leukemia | 11.35 | japsonline.com |

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and induce programmed cell death, or apoptosis. researchgate.net Derivatives of various organic acids have shown the ability to modulate these critical cellular pathways. nih.govnih.gov

The induction of apoptosis is a primary mechanism for many anticancer agents. frontiersin.org This process can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. nih.govnih.gov For example, studies on butyric acid derivatives, which are structurally related to butanoic acid, have shown that they effectively induce apoptosis in human colorectal carcinoma cells. nih.gov These derivatives significantly activated caspase-3, a key executioner caspase. nih.gov The anticancer effects of many compounds are linked to their ability to modulate the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.govfrontiersin.org An upregulation of Bax can lead to the release of mitochondrial factors that trigger caspase activation. scholarsresearchlibrary.com

In addition to inducing apoptosis, anticancer compounds often cause cell cycle arrest, preventing cancer cells from dividing. nih.govfrontiersin.org Butyric acid derivatives were found to cause G0/G1 and G2/M phase arrest in colorectal cancer cells. nih.gov This arrest is often mediated by the upregulation of cell cycle inhibitors like p21. nih.gov Synthetic bile acid derivatives have also been shown to induce growth inhibition and apoptosis in cancer cells through the upregulation of both Bax and p21. nih.gov The ability of this compound derivatives to modulate these pathways is an area of active investigation, building on the principles observed with structurally similar molecules.

The suppression of primary tumor growth and the prevention of metastasis, the process by which cancer spreads to distant organs, are critical goals of cancer therapy. researchgate.netmdpi.com Research indicates that certain metabolic pathways and signaling molecules are crucial for these processes and can be targeted for therapeutic intervention. nih.govnih.gov

Proline metabolism, for instance, has been identified as a key player in cancer development and progression. nih.gov The pyrrolidine ring is the core structure of the amino acid proline. Enzymes involved in proline synthesis and breakdown are linked to pathways that support energy production, redox balance, and the synthesis of biomass required for uncontrolled proliferation. nih.gov Inhibition of proline dehydrogenase (PRODH/POX), an enzyme that catabolizes proline, has been shown to impair tumor spheroid growth and reduce the formation of lung metastases in vivo. nih.gov Furthermore, targeting proline metabolism can reduce the accumulation of collagen and the activity of metalloproteinases, which are essential for tumor invasion and the remodeling of the tumor microenvironment. nih.gov

Recent research also highlights the importance of targeting signaling pathways within the tumor microenvironment (TME). For example, the pharmacological blockade of the Plexin-B1 receptor, which is expressed on various cells within the TME, has been shown to significantly hamper breast cancer growth and enhance the efficacy of immunotherapy. nih.gov This approach works by reprogramming immune cells to adopt an antitumor phenotype, thereby inhibiting both primary tumor growth and distant metastasis. nih.gov Given the structural similarity of this compound to proline, its derivatives could potentially interfere with proline-dependent pathways, thereby inhibiting tumor growth and metastatic progression.

Other Emerging Therapeutic Applications

Beyond antimicrobial and anticancer research, derivatives of this compound are being explored for other therapeutic uses. For instance, 4-(2-Oxopyrrolidin-1-yl)butanoic acid is considered a valuable precursor for the synthesis of other pharmacologically active compounds. Research has indicated that derivatives of this compound exhibit potential psychotropic and cerebroprotective effects, suggesting they may be candidates for further investigation in the treatment of neurological disorders.

The management of type 2 diabetes mellitus involves controlling hyperglycemia to prevent long-term complications. frontiersin.org This is often achieved with oral hypoglycemic drugs that work through various mechanisms. bouldermedicalcenter.com A major class of these drugs, the thiazolidinediones (TZDs) or "glitazones," function as insulin (B600854) sensitizers. nih.gov They act on intracellular receptors (PPARγ) to modify gene transcription, which leads to increased insulin sensitivity, enhanced glucose utilization by tissues, and reduced plasma glucose levels. nih.gov

While various classes of compounds, including biguanides, sulfonylureas, and TZD derivatives, are established in diabetes treatment, frontiersin.orgnih.gov there is no specific information within the reviewed search results on the evaluation or application of this compound derivatives for diabetes management. The development of new antidiabetic agents often focuses on novel mechanisms to improve glycemic control and insulin sensitivity, representing a potential area for future investigation for diverse chemical scaffolds. mdpi.com

Gastrointestinal Health and Gut Microbiome Modulation

The intricate relationship between the gut microbiota and the host is fundamental to maintaining gastrointestinal homeostasis. A balanced gut microbiome contributes to various physiological processes, including nutrient metabolism, immune system development, and the integrity of the intestinal barrier. frontiersin.orgnih.gov Deviations in the composition and function of the gut microbiota, a state known as dysbiosis, are linked to numerous gastrointestinal disorders, most notably Inflammatory Bowel Disease (IBD). clevelandclinic.orgmedscape.com Metabolites produced by the gut microbiota, particularly short-chain fatty acids (SCFAs), are key mediators of the host-microbe interaction. frontiersin.orgnih.gov

Derivatives of this compound, particularly its core structure butyric acid (butyrate), have garnered significant attention for their therapeutic potential in promoting gut health. Butyrate (B1204436) is a four-carbon SCFA produced by the microbial fermentation of dietary fibers in the colon. nih.gov It serves as the primary energy source for colonic epithelial cells (colonocytes) and plays a critical role in modulating intestinal inflammation and fortifying the gut barrier. nih.govfrontiersin.org Research into this compound derivatives is often centered on their ability to act as or promote the production of butyrate, thereby influencing gut health through several key mechanisms.

Detailed Research Findings

Research has illuminated the multifaceted role of butyrate in maintaining a healthy gastrointestinal tract. Its beneficial effects are attributed to its influence on cellular energy metabolism, gut barrier integrity, and mucosal immune responses. nih.gov

Energy Source for Colonocytes: Butyrate is the preferred energy substrate for the cells lining the colon. frontiersin.org This energy supply is crucial for promoting the proliferation and regeneration of intestinal epithelial cells, which is vital for healing and maintaining a healthy gut lining. nih.gov

Enhancement of Gut Barrier Integrity: A key function of the gut is to act as a selective barrier, preventing harmful substances like toxins and pathogens from entering the bloodstream. clevelandclinic.org Butyrate strengthens this barrier by enhancing the expression of tight junction proteins, such as occludin and zonula occludens-1, which seal the space between epithelial cells. frontiersin.org This action reduces intestinal permeability and helps maintain intestinal homeostasis. frontiersin.org

Anti-inflammatory and Immunomodulatory Effects: Chronic inflammation is a hallmark of conditions like IBD. dovepress.com Butyrate exhibits potent anti-inflammatory properties within the gut. It can modulate the activity of immune cells, including macrophages and T lymphocytes. nih.gov Studies in mice have shown that butyrate stimulates the differentiation of regulatory T cells, which play a role in suppressing excessive inflammatory responses. nih.gov Furthermore, it can inhibit signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and protecting against tissue damage associated with inflammatory bowel diseases. nih.govmicrobialcell.com

Modulation of Gut Microbiota Composition: The presence of butyrate and its precursors can influence the microbial composition of the gut. A diet rich in fiber promotes the growth of beneficial, butyrate-producing bacteria, such as those from the Faecalibacterium and Roseburia genera. frontiersin.orgmdpi.com This creates a positive feedback loop, where a healthy diet supports beneficial microbes, which in turn produce metabolites like butyrate that contribute to a healthy gut environment. frontiersin.org An imbalance, with a reduction in these beneficial microbes, is often observed in individuals with IBD. nih.gov

The table below summarizes the key research findings on the effects of butyrate on gastrointestinal health.

| Effect on Gastrointestinal Health | Mechanism of Action | Key Research Findings |

|---|---|---|

| Provides Energy to Colonocytes | Serves as the primary fuel source for intestinal epithelial cells. nih.govfrontiersin.org | Promotes the growth, differentiation, and repair of the cells lining the colon, contributing to overall mucosal health. nih.govmicrobialcell.com |

| Enhances Gut Barrier Function | Increases the expression of tight junction proteins (e.g., occludin, zonula occludens-1). frontiersin.org | Reduces intestinal permeability, preventing the leakage of harmful substances from the gut into the bloodstream. frontiersin.org |

| Reduces Inflammation | Inhibits inflammatory signaling pathways and modulates immune cell function. nih.govmicrobialcell.com | Promotes the differentiation of anti-inflammatory regulatory T cells and reduces the secretion of pro-inflammatory cytokines. nih.govnih.gov |

| Modulates Gut Microbiota | Creates a favorable environment for the growth of beneficial, butyrate-producing bacteria. | Helps maintain a healthy balance of gut microbes, which is often disrupted in inflammatory gut conditions. frontiersin.orgfrontiersin.org |

The composition of the gut microbiota can be significantly influenced by bioactive dietary compounds, which in turn affects the production of beneficial metabolites like butyrate.

| Bioactive Compound Type | Effect on Gut Microbiota | Resulting Impact on Gut Health |

|---|---|---|

| Dietary Fibers (e.g., from whole grains, vegetables) | Promotes the growth of butyrate-producing bacteria such as Roseburia and Faecalibacterium. mdpi.com | Increases the production of butyrate, which provides energy to colonocytes and reduces inflammation. nih.govfrontiersin.org |

| Polyphenols (e.g., from berries, green tea) | Can increase the abundance of beneficial bacteria like Akkermansia muciniphila and Bifidobacterium. nih.govfrontiersin.org | Contributes to enhanced metabolic health and reduced markers of systemic inflammation. frontiersin.org |

Preclinical Research Models and Translational Studies

In Vitro Systems for Efficacy and Safety Assessment

In vitro systems, which are experiments conducted in a controlled environment outside of a living organism, represent the foundational step in preclinical evaluation. They offer a means to screen compounds, understand their mechanisms of action, and assess potential toxicity in a rapid and cost-effective manner.

Cell-based assays are fundamental tools for the initial evaluation of a compound's biological activity. researchgate.net These assays can measure various cellular processes, including cell viability, proliferation, and cytotoxicity. mdpi.com Established cell lines, which are populations of cells that can be maintained and grown in culture for an extended period, offer the advantage of being homogeneous and providing reproducible results. mdpi.comich.org They are utilized in a wide range of applications, from assessing the cytotoxic effects of drugs to studying specific cellular pathways. researchgate.netnih.gov For example, the MTT assay is a common colorimetric method used to determine the number of viable cells by measuring mitochondrial activity. researchgate.net

Primary cell cultures are derived directly from tissues and are considered to more closely mimic the physiological state of cells in vivo. nih.gov The isolation of primary cells from tissue is a crucial technique that provides a reliable source for studying cell biology and morphology. nih.gov While more complex to maintain than established cell lines, they offer a more biologically relevant model for initial testing. vliz.be The choice of cell line or primary culture depends on the research question; for instance, the SH-SY5Y neuroblastoma cell line is often used in neurobiology studies, while various cancer cell lines are used for assessing anti-cancer drug activity. mdpi.comnih.gov

While these methods are established for compound screening, specific studies detailing the systematic assessment of 1-Pyrrolidinebutanoic acid for efficacy or toxicity using specific cell line-based assays or primary cell cultures are not extensively documented in publicly available research.

To better replicate the complex microenvironment of native human tissue, researchers are increasingly turning to advanced in vitro models. nih.gov

3D Cell Models: Unlike traditional 2D cell cultures where cells grow in a flat monolayer, 3D cell culture systems allow cells to grow into three-dimensional structures, which more closely resembles their natural environment. sigmaaldrich.comresearchgate.net These models, which include spheroids and organoids, provide a more accurate representation of cell-to-cell interactions and tissue architecture. nih.gov Hydrogels, which are water-swollen polymer networks, are often used as scaffolds to support the formation of these 3D structures. sigmaaldrich.com The increased complexity of 3D models can reveal aspects of a compound's activity, such as chemoresistance in cancer cells, that might be missed in 2D assays. nih.gov

Organ-on-a-Chip (OOC): This technology represents a significant leap forward, integrating cell biology with microfluidic engineering to create micro-physiological systems that simulate the activities and physiological responses of entire organs. wikipedia.orgxiahepublishing.comnih.gov An OOC is typically a microfluidic chip containing continuously perfused chambers inhabited by living cells arranged to simulate tissue- and organ-level physiology. nih.gov Organs that have been modeled using this technology include the lung, liver, heart, and gut. wikipedia.orgnih.gov These systems allow for the study of organ-level responses to drugs and toxins in a controlled setting, offering a potential alternative to animal testing. wikipedia.orgthno.org

While these technologies are revolutionizing preclinical testing, their specific application to evaluate the efficacy and safety of this compound has not been detailed in the available literature.

Table 1: Comparison of In Vitro Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells are grown as a monolayer on a flat surface. researchgate.net | Simple, cost-effective, high-throughput, reproducible. mdpi.com | Lacks the complex cell-cell and cell-matrix interactions of native tissue. researchgate.net |

| Primary Cell Culture | Cells are isolated directly from living tissue. nih.gov | High physiological relevance, closely mimics in vivo state. | Finite lifespan, more difficult to culture, potential for variability. vliz.be |

| 3D Cell Models | Cells are grown in three-dimensional structures (e.g., spheroids, organoids). nih.gov | More accurately models tissue microenvironments, cell interactions, and drug responses. nih.govnih.gov | More complex to set up and analyze, may have nutrient and oxygen gradients. nih.gov |

| Organ-on-a-Chip | Microfluidic devices that mimic organ-level structure and function. wikipedia.orgxiahepublishing.com | Simulates physiological responses, allows for fluid flow and mechanical cues. thno.org | Technically complex, still an emerging technology, may not capture all systemic interactions. wikipedia.org |

In Vivo Animal Models for Pharmacological Evaluation

In vivo studies, conducted in living organisms, are essential for understanding how a compound behaves in a whole, integrated biological system. Animal models are used to assess the pharmacological effects of a compound and to gather data on its absorption, distribution, metabolism, and excretion (ADME).

To test the therapeutic potential of a compound, researchers use animal models that mimic human diseases. nih.gov These models can be induced through various methods, including genetic modification, chemical induction, or surgical procedures. oatext.comnih.gov For example, in diabetes research, models can be spontaneous (like the Goto-Kakizaki rat), chemically induced (using streptozotocin), or created via genetic engineering. oatext.com Similarly, models for chemotherapy-induced neuropathic pain are often established in rats or mice by administering chemotherapeutic agents like oxaliplatin. frontiersin.org The validation of these models is crucial to ensure they accurately reflect the pathophysiology of the human condition they are intended to represent. nih.govmedcraveonline.com

In the context of this compound, it has been identified as a metabolite in loggerhead sea turtles, where its plasma levels were observed to be significantly higher in post-hatchlings compared to juveniles. mdpi.com This finding, however, stems from an ecometabolomics study aimed at understanding age-related metabolic changes, not from a disease model established for pharmacological evaluation. mdpi.com

Table 2: Metabolite Level Comparison in Loggerhead Sea Turtles (Post-hatchling vs. Juvenile)

| Metabolite | Fold Change in Post-hatchlings | p-value | Classification |

|---|---|---|---|

| Pyrrolidinebutanoic acid | +5127% | < 0.001 | Proline family derivative mdpi.com |

| Pyroglutamic acid | +17,201% | < 0.001 | Alpha amino acid derivative mdpi.com |

| DL-homocysteine | +10,860% | < 0.001 | Standard amino acid mdpi.com |

| LysoPE (18:1/0:0) | +210% | < 0.001 | Lysophospholipid mdpi.com |

| Formiminoglutamic acid | +105% | < 0.001 | Glutamic acid derivative mdpi.com |

This table is based on data from an observational study and does not reflect a pharmacological intervention. mdpi.com

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical components of in vivo evaluation. nih.gov

Pharmacokinetics (PK) describes what the body does to the drug. It involves studying the absorption, distribution, metabolism, and elimination of a compound to determine key parameters like its peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC). europa.eumsdvetmanual.com These studies are essential for understanding a drug's bioavailability and how it is processed by the body. msdvetmanual.comresearchgate.net The PK profile of a substance can vary significantly between different animal species and routes of administration. msdvetmanual.comresearchgate.net

Pharmacodynamics (PD) describes what the drug does to the body. It investigates the relationship between drug concentration and the resulting physiological or biochemical effect. nih.gov PD studies help to establish the mechanism of action and the intensity and duration of a drug's effect. nih.govfrontiersin.org

Specific PK/PD studies focused on this compound are not detailed in the available scientific literature. Such studies would be necessary to understand its behavior and effects in a whole-organism context if it were to be developed as a therapeutic agent.

Advanced Analytical and Spectroscopic Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules like 1-Pyrrolidinebutanoic acid. thermofisher.com It provides insights into the connectivity of atoms by analyzing the magnetic properties of atomic nuclei. slideshare.net

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a comprehensive picture of the molecular structure. ulethbridge.ca

¹H NMR: A standard ¹H NMR spectrum reveals the different types of protons present in the molecule and their respective chemical environments. The integration of the peak areas corresponds to the relative number of hydrogen atoms. thermofisher.com

¹³C NMR: This technique identifies the different carbon environments within the molecule.

COSY (Correlation Spectroscopy): This 2D technique establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com This helps to piece together the carbon backbone of the molecule. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached. ipb.ptmagritek.com This is invaluable for assigning proton resonances when the carbon resonances are known, and vice versa. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. ipb.ptmagritek.com This technique is crucial for identifying connections across heteroatoms (like nitrogen) and carbonyl groups, which lack directly attached protons.

| Technique | Type | Information Provided | Relevance to this compound |

|---|---|---|---|

| ¹H NMR | 1D | Identifies distinct proton environments and their relative numbers. | Shows signals for protons on the pyrrolidine (B122466) ring and the butanoic acid chain. |

| ¹³C NMR | 1D | Identifies distinct carbon environments. | Reveals signals for the carbonyl carbon, the carboxylic acid carbon, and the various methylene (B1212753) carbons in the ring and chain. |

| COSY | 2D | Shows proton-proton (¹H-¹H) correlations through bonds (typically 2-3 bonds). oxinst.com | Confirms the connectivity of protons within the pyrrolidine ring and along the butanoic acid chain. |

| HSQC | 2D | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. ipb.ptmagritek.com | Assigns specific proton signals to their corresponding carbon atoms in the structure. |

| HMBC | 2D | Shows long-range proton-carbon (¹H-¹³C) correlations (2-3 bonds). ipb.ptmagritek.com | Establishes connectivity between the butanoic acid chain and the pyrrolidine ring via the nitrogen atom and the carbonyl group. |

Solid-State NMR for Polymorphism and Formulation Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in solid forms, where molecular motion is restricted. jocpr.comresearchgate.net It is particularly useful for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing the compound within a formulation. Different polymorphs can exhibit distinct solid-state NMR spectra due to variations in their local chemical environments. jocpr.com This technique can provide quantitative information about the relative abundance of different polymorphic forms and amorphous content in a sample. jocpr.com For complex drug delivery systems, ssNMR can give insights into the state of the drug and its interactions with carrier materials. mdpi.com

Mass Spectrometry (MS) for Molecular Identification and Metabolomics

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is essential for confirming the molecular weight of this compound and for studying its presence and behavior in biological systems.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.com This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₈H₁₃NO₃), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretical exact mass (171.0895). This level of accuracy is crucial to differentiate the target compound from other molecules that may have the same nominal mass (isobaric compounds). chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and then broken apart (fragmented) to reveal their structure. nationalmaglab.orgwikipedia.org The process involves selecting a precursor ion (in this case, the molecular ion of this compound), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.orgnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org

| Technique | Primary Function | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass Measurement | Provides the exact mass and allows for the determination of the elemental formula (e.g., C₈H₁₃NO₃). chromatographyonline.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Analysis | Generates a characteristic fragmentation pattern by breaking down the molecule, which aids in structural confirmation. nationalmaglab.orgwikipedia.org |

Metabolomic Profiling and Quantitative Analysis